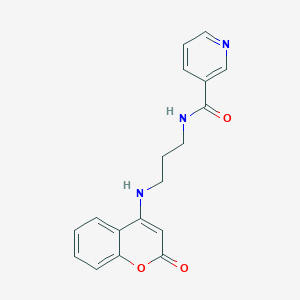![molecular formula C23H14BrN3O3 B508771 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide CAS No. 326887-76-7](/img/structure/B508771.png)
6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a bromine atom, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous as it allows for the synthesis of the target compound in a single synthetic stage with high yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Specific reagents and catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives.
Scientific Research Applications
6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The chromene core may also contribute to the compound’s biological activity by interacting with different cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2H-chromene-3-carboxamide is unique due to its combination of a chromene core and an imidazo[1,2-a]pyridine moiety. This structural combination is not commonly found in other compounds, making it a valuable target for research and development in various fields.
Properties
IUPAC Name |
6-bromo-2-oxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrN3O3/c24-16-9-10-18-15(12-16)13-17(23(29)30-18)22(28)26-21-20(14-6-2-1-3-7-14)25-19-8-4-5-11-27(19)21/h1-13H,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSQSBZLNSITPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(3,4-dimethoxybenzoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508688.png)

![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508692.png)
![N-{2-[(2-oxo-2H-chromen-4-yl)amino]ethyl}-2-furamide](/img/structure/B508694.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B508696.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508698.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508700.png)
![2-(acetylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B508701.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508704.png)
![2-chloro-N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508705.png)
![5-(4-bromophenyl)-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B508708.png)
![5-bromo-N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508714.png)
![N-{3-[(2-aminobenzoyl)amino]propyl}isonicotinamide](/img/structure/B508716.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}isonicotinamide](/img/structure/B508717.png)
